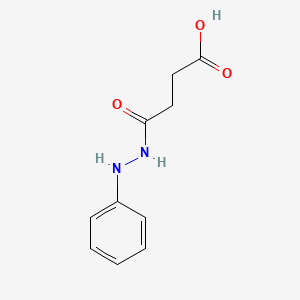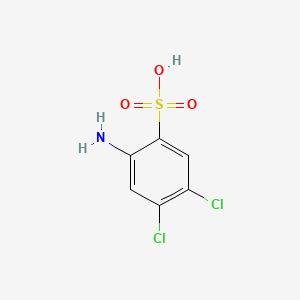
4-氨基-3-溴苯甲酸乙酯
概述
描述
Ethyl 4-amino-3-bromobenzoate is an ester . It is an off-white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular weight of Ethyl 4-amino-3-bromobenzoate is 244.09 . Its IUPAC name is ethyl 4-amino-3-bromobenzoate . The InChI code is1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 4-amino-3-bromobenzoate is an off-white to pale-yellow to yellow-brown solid . It has a molecular weight of 244.09 . The compound is stored in a refrigerator and shipped at room temperature .科学研究应用
有机合成
4-氨基-3-溴苯甲酸乙酯可用于有机合成 . 它可以在0°C下用二异丁基-叔丁氧基铝氢化钾 (PDBBA) 还原得到醛 . 该过程可用于合成各种有机化合物。
催化反应
该化合物可以在锌粉和钯催化剂存在下与取代的苄基氯反应 . 该反应可用于化学研究和工业中的各种催化过程。
电光应用
4-氨基苯甲酸乙酯晶体在电光器件中具有潜在应用 . 这些晶体可以使用单区透明电阻炉生长,使其适用于需要精确控制光的器件。
材料科学
由于其特定的物理和化学性质,4-氨基-3-溴苯甲酸乙酯可用于材料科学研究 . 其分子量、纯度和物理形态等性质可用于开发新材料。
安全性测试
4-氨基-3-溴苯甲酸乙酯的安全性信息,包括其危害声明和预防性声明 , 表明它可用于安全性测试和研究。 了解这种化合物如何与生物系统相互作用,对于评估类似化合物的安全性可能很有价值。
安全和危害
Ethyl 4-amino-3-bromobenzoate is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
作用机制
Target of Action
The primary targets of Ethyl 4-amino-3-bromobenzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of Ethyl 4-amino-3-bromobenzoate is not well-studied. As a derivative of benzoic acid, it may share some of the properties of its parent compound. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-amino-3-bromobenzoate are not well-documented. Given its structural similarity to benzoic acid, it may be involved in similar biochemical pathways. Benzoic acid and its derivatives are often involved in the synthesis of larger, more complex molecules in pharmaceutical applications . .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed and can be distributed throughout the body
Result of Action
The molecular and cellular effects of Ethyl 4-amino-3-bromobenzoate are not well-documented. As a derivative of benzoic acid, it may share some of the properties of its parent compound. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with various biological targets . .
属性
IUPAC Name |
ethyl 4-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUJGZZMMKQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287598 | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7149-03-3 | |
| Record name | 7149-03-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)






